molecular formula C19H19NS B14624518 {2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile CAS No. 54997-31-8

{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile

Cat. No.: B14624518
CAS No.: 54997-31-8
M. Wt: 293.4 g/mol
InChI Key: HPEAPHAONQCERH-UHFFFAOYSA-N
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Description

{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile is an organic compound characterized by the presence of a nitrile group attached to a phenyl ring, which is further substituted with a sulfanyl group and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile typically involves the nucleophilic aromatic substitution reaction. This process includes the reaction of a suitable aryl halide with a nucleophile under specific conditions. For instance, the reaction may involve the use of a base such as sodium hydride or potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. For example, the nitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The sulfanyl group may also participate in redox reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • {2-[(4-Methylphenyl)sulfanyl]phenyl}acetonitrile
  • {2-[(4-Phenylphenyl)sulfanyl]phenyl}acetonitrile

Uniqueness

{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetonitrile is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

CAS No.

54997-31-8

Molecular Formula

C19H19NS

Molecular Weight

293.4 g/mol

IUPAC Name

2-[2-(4-cyclopentylphenyl)sulfanylphenyl]acetonitrile

InChI

InChI=1S/C19H19NS/c20-14-13-17-7-3-4-8-19(17)21-18-11-9-16(10-12-18)15-5-1-2-6-15/h3-4,7-12,15H,1-2,5-6,13H2

InChI Key

HPEAPHAONQCERH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)SC3=CC=CC=C3CC#N

Origin of Product

United States

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